1-(3-Bromophenyl)ethyl methanesulfonate

Catalog No.
S14415882
CAS No.
M.F
C9H11BrO3S
M. Wt
279.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)ethyl methanesulfonate

Product Name

1-(3-Bromophenyl)ethyl methanesulfonate

IUPAC Name

1-(3-bromophenyl)ethyl methanesulfonate

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

InChI

InChI=1S/C9H11BrO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

RZBBPBBITMBDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)OS(=O)(=O)C

1-(3-Bromophenyl)ethyl methanesulfonate is an organic compound that belongs to the class of sulfonates, specifically an alkylating agent. It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further linked to a methanesulfonate functional group. The molecular formula for this compound is C₉H₉BrO₃S, and it exhibits properties typical of sulfonate esters, including high reactivity due to the presence of the electrophilic methanesulfonate moiety.

, primarily due to its alkylating nature. It can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom bonded to the methanesulfonate group. This reactivity makes it useful in synthetic organic chemistry for introducing ethyl groups into various substrates. Additionally, it can react with amines and alcohols, forming corresponding sulfonamide and ether derivatives.

The biological activity of 1-(3-Bromophenyl)ethyl methanesulfonate is notable for its mutagenic and potentially carcinogenic properties. Similar to ethyl methanesulfonate, it can induce mutations in DNA, making it a valuable tool in genetic research. Studies have indicated that compounds with similar structures can affect cellular processes such as DNA repair mechanisms and cell cycle regulation, leading to further investigations into their roles in cancer biology.

The synthesis of 1-(3-Bromophenyl)ethyl methanesulfonate typically involves the following steps:

  • Bromination: The starting material, 3-bromobenzyl alcohol, is reacted with a suitable brominating agent (e.g., phosphorus tribromide) to introduce the bromine atom.
  • Esterification: The resulting brominated compound is then treated with methanesulfonic acid or methanesulfonyl chloride in the presence of a base (such as triethylamine) to form 1-(3-Bromophenyl)ethyl methanesulfonate through esterification.

This method allows for the selective introduction of the bromophenyl group while ensuring high yields of the desired sulfonate ester.

1-(3-Bromophenyl)ethyl methanesulfonate has various applications in scientific research, particularly in:

  • Genetic Research: It serves as a mutagenic agent in studies aimed at understanding genetic mutations and their implications in diseases such as cancer.
  • Organic Synthesis: The compound is utilized as an alkylating agent for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its reactivity allows for modifications of drug candidates to enhance their biological activity or selectivity.

Research on 1-(3-Bromophenyl)ethyl methanesulfonate has highlighted its interactions with various biomolecules, particularly DNA. Studies have shown that it can form adducts with nucleophilic sites on DNA, leading to mutations. Furthermore, investigations into its interactions with proteins involved in DNA repair pathways have been conducted to elucidate its mechanism of action as a mutagen.

Several compounds share structural similarities with 1-(3-Bromophenyl)ethyl methanesulfonate. Here are a few notable examples:

Compound NameStructure TypeKey Characteristics
Ethyl MethanesulfonateSulfonate EsterKnown mutagen; used extensively in genetic research .
4-Bromobenzyl MethanesulfonateSulfonate EsterSimilar reactivity; used in organic synthesis .
N-(3-Bromophenyl)methanesulfonamideSulfonamideExhibits antibacterial properties; similar electrophilic behavior .

Uniqueness

1-(3-Bromophenyl)ethyl methanesulfonate stands out due to its specific combination of a brominated aromatic ring and an ethyl chain linked to a highly reactive sulfonate group. This unique structure not only enhances its reactivity but also allows for targeted modifications in synthetic applications and biological studies compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

277.96123 g/mol

Monoisotopic Mass

277.96123 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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